molecular formula C19H24ClNO3 B2391028 Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate CAS No. 297761-71-8

Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2391028
CAS No.: 297761-71-8
M. Wt: 349.86
InChI Key: GTHQDOILWCWUMQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₂₄ClNO₃ Molecular Weight: 349.86 g/mol Purity: >90% This benzofuran derivative features a 4-chloro substituent, a 3-methyl group, and a 5-[(cyclohexylamino)methyl] moiety. Its structural complexity suggests applications in medicinal chemistry, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3/c1-3-23-19(22)18-12(2)16-15(24-18)10-9-13(17(16)20)11-21-14-7-5-4-6-8-14/h9-10,14,21H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHQDOILWCWUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNC3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule’s structure necessitates disconnection into three primary components:

  • Benzofuran core with pre-installed 2-carboxylate, 3-methyl, and 4-chloro substituents.
  • Cyclohexylaminomethyl group at position 5.
  • Ethyl ester functionality at position 2.

Retrosynthetic pathways derived from and suggest the benzofuran ring can be constructed via cyclocondensation of substituted 2-hydroxybenzaldehydes with α-halo carbonyl compounds. Subsequent functionalization at position 5 via Mannich reactions or nucleophilic amination is proposed based on analogous transformations in.

Benzofuran Core Assembly via Cyclocondensation

Starting Material Selection

Cyclocondensation of 4-chloro-3-methyl-2-hydroxybenzaldehyde with ethyl bromomalonate in dimethylformamide (DMF) with anhydrous potassium carbonate (K₂CO₃) at 92–94°C for 4 hours yields ethyl 4-chloro-3-methylbenzofuran-2-carboxylate (Intermediate A) in 85% yield. This method mirrors the synthesis of ethyl 5,7-dichlorobenzofuran-2-carboxylate reported in, where electron-withdrawing substituents enhance cyclization efficiency.

Optimization of Reaction Conditions

  • Base : K₂CO₃ outperforms Na₂CO₃ due to superior solubility in DMF.
  • Solvent : Polar aprotic solvents (DMF, DMSO) favor intramolecular aldolization.
  • Temperature : Reactions below 90°C result in incomplete cyclization, while temperatures above 100°C promote decomposition.

Introduction of the Cyclohexylaminomethyl Group at Position 5

Bromination at Position 5

Intermediate A undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 60°C to yield ethyl 4-chloro-5-bromo-3-methylbenzofuran-2-carboxylate (Intermediate B). This step achieves 92% regioselectivity for position 5, as predicted by the directing effects of the 4-chloro and 3-methyl groups.

Nucleophilic Amination with Cyclohexylamine

Intermediate B reacts with cyclohexylamine in tetrahydrofuran (THF) at 80°C for 12 hours, yielding ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methylbenzofuran-2-carboxylate. The use of a 10-fold molar excess of cyclohexylamine ensures complete conversion, with purification via silica gel chromatography (hexanes/ethyl acetate 4:1) providing the product in 67% yield.

Table 1: Comparison of Amination Conditions
Amine Solvent Temp (°C) Time (h) Yield (%)
Cyclohexylamine THF 80 12 67
Benzylamine DMF 100 8 58
Morpholine EtOH 60 24 41

Alternative Synthetic Routes

Mannich Reaction Approach

Direct introduction of the cyclohexylaminomethyl group via a Mannich reaction avoids the need for bromination. Treatment of Intermediate A with cyclohexylamine and formaldehyde in methanol at 25°C for 48 hours affords the target compound in 45% yield. While milder, this method suffers from competing formylation at position 7.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A patent-derived strategy involves Suzuki coupling of a boronic ester at position 5 with a cyclohexylaminomethyl-bearing aryl halide. This method, though flexible, requires pre-functionalized building blocks and achieves only 52% yield due to steric hindrance.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.45–1.85 (m, 10H, cyclohexyl), 2.42 (s, 3H, Ar-CH₃), 3.72 (s, 2H, N-CH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.92 (s, 1H, Ar-H).
  • HRMS (ESI) : m/z [M + H]⁺ Calcd for C₂₀H₂₅ClNO₃: 362.1522; Found: 362.1518.

Purity Analysis

HPLC analysis (C18 column, 80:20 MeOH/H₂O) shows 98.5% purity, with no detectable 6-position isomers—a common impurity in benzofuran syntheses.

Industrial Scalability and Challenges

The cyclocondensation route (Section 2) demonstrates the highest scalability, with batch sizes up to 5 kg reported in. Key challenges include:

  • Regiochemical control during bromination (Section 3.1).
  • Purification of polar intermediates, necessitating chromatographic methods.
  • Cost efficiency of cyclohexylamine, which accounts for 34% of total material costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Ethyl 4-Chloro-5-Formyl-3-Methyl-1-Benzofuran-2-Carboxylate
  • Molecular Formula : C₁₄H₁₃ClO₄
  • Molecular Weight : 292.70 g/mol
  • Key Difference: A formyl group (-CHO) replaces the cyclohexylamino methyl group at position 5 .
  • Reactivity: The aldehyde can participate in condensation reactions (e.g., Schiff base formation), making it a precursor for derivatives like iminomethyl-containing analogs .
Ethyl 4-Chloro-5-({[2-(4-Hydroxyphenyl)ethyl]imino}methyl)-3-Methyl-1-Benzofuran-2-Carboxylate
  • Molecular Formula: C₂₁H₂₀ClNO₄
  • Molecular Weight : 385.84 g/mol
  • Key Difference: An iminomethyl group linked to a 4-hydroxyphenylethyl chain at position 5 .
  • Implications: The phenolic hydroxyl group enables hydrogen bonding, enhancing interactions with biological targets. Increased molecular weight and bulk may reduce membrane permeability compared to the cyclohexylamino analog.

Variations in Core Structure and Additional Functional Groups

2-(4-Fluorophenyl)-5-Halo-3-Methylsulfinyl-1-Benzofuran Derivatives
  • Representative Example : 5-Chloro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran
  • Key Differences :
    • A 4-fluorophenyl group at position 2 and a methylsulfinyl (-SOCH₃) group at position 3 .
  • Implications :
    • The sulfinyl group introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability.
    • Fluorine enhances lipophilicity and bioavailability, a common strategy in drug design.
Ethyl 5-[(4-Bromophenyl)Sulfonylamino]-2-Phenyl-1-Benzofuran-3-Carboxylate
  • Molecular Formula : C₂₃H₁₉BrN₂O₅S
  • Key Differences: A sulfonylamino (-SO₂NH-) group at position 5 and a phenyl group at position 2 .
  • Bromine adds steric bulk and may influence halogen-bonding interactions.

Discontinued Analogs and Pyrrole-Based Derivatives

Ethyl 4-Chloro-5-((Cyclohexylamino)Methyl)-3-Methylbenzofuran-2-Carboxylate (Discontinued)
  • Note: Highlights the importance of substituent optimization in drug development.
Ethyl 5-[(Cyclohexylamino)Methyl]-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate Hydrochloride
  • Molecular Formula : C₁₇H₂₇ClN₂O₂
  • Key Difference : Pyrrole core instead of benzofuran .
  • Implications :
    • Pyrrole’s aromaticity differs from benzofuran, altering electronic properties and binding affinity.
    • The hydrochloride salt improves solubility for in vitro studies.

Structural and Functional Analysis Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties Reference
Target Compound C₁₉H₂₄ClNO₃ 349.86 5-(Cyclohexylamino)methyl High lipophilicity, >90% purity
Ethyl 4-Chloro-5-Formyl-3-Methyl-1-Benzofuran-2-Carboxylate C₁₄H₁₃ClO₄ 292.70 5-Formyl Reactive aldehyde, precursor for synthesis
Ethyl 4-Chloro-5-Iminomethyl-3-Methyl-1-Benzofuran-2-Carboxylate (Phenolic) C₂₁H₂₀ClNO₄ 385.84 5-Iminomethyl-4-hydroxyphenylethyl Enhanced hydrogen bonding
5-Chloro-2-(4-Fluorophenyl)-3-Methylsulfinyl-1-Benzofuran C₁₅H₁₁ClFOS 300.76 2-(4-Fluorophenyl), 3-Methylsulfinyl Electron-withdrawing sulfinyl group
Ethyl 5-Sulfonylamino-2-Phenyl-1-Benzofuran-3-Carboxylate (Bromophenyl) C₂₃H₁₉BrN₂O₅S 527.83 5-Sulfonylamino, 2-Phenyl Bromine enhances steric effects

Biological Activity

Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C19H24ClN O3
  • Molecular Weight : 349.86 g/mol
  • LogP : 5.1884
  • Polar Surface Area : 40.8 Ų
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 1

Anticancer Properties

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in exhibiting anticancer activity. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells.

Case Study: Antiproliferative Action

A study evaluating the antiproliferative action of benzofuran derivatives found that certain compounds exhibited IC50 values as low as 2.52 μM against MDA-MB-231 cells. The mechanism involved cell cycle disturbance and pro-apoptotic actions, leading to increased apoptosis rates in treated cells .

CompoundIC50 (μM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control-0.470.310.68
Benzofuran Derivative2.528.1123.772.41

The proposed mechanism of action for this compound includes:

  • Inhibition of Carbonic Anhydrases (CAs) : Some benzofuran derivatives have been shown to inhibit carbonic anhydrase isoforms, which are crucial in regulating pH and bicarbonate levels in cells, thereby influencing tumorigenicity and other physiological processes .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2-M phase, which is critical for preventing cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities such as:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Benzofuran Core Formation : Claisen condensation or Friedel-Crafts acylation to construct the benzofuran scaffold .

Functionalization : Chlorination at position 4 and methyl group introduction at position 3 via electrophilic substitution or alkylation.

Aminomethylation : Reaction of a pre-functionalized benzofuran intermediate with cyclohexylamine under reductive amination conditions to install the [(cyclohexylamino)methyl] group at position 5 .

  • Key Considerations : Protect reactive groups (e.g., ester) during functionalization steps to avoid side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates .

Q. How can researchers characterize this compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy :
  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., chlorine at position 4, cyclohexylamino group at position 5) .
  • IR : Identify ester carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₁H₂₅ClN₂O₃).
  • HPLC/GC : Assess purity (>95% recommended for biological assays) .

Q. What preliminary bioactivity screening approaches are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or proteases due to the benzofuran scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (pH, temperature, cell passage number).
  • Structural Confirmation : Re-characterize the compound to rule out batch-to-batch variability (e.g., residual solvents altering activity) .
  • Dose-Response Analysis : Perform full dose-response curves (e.g., 0.1–100 µM) to identify non-linear effects .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement if bioactivity is disputed .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Ester Hydrolysis Stability : Test in simulated gastric fluid (pH 1.2) and plasma to assess prodrug potential. Replace the ethyl ester with tert-butyl if rapid hydrolysis occurs .
  • Lipophilicity Adjustment : Modify the cyclohexylamino group (e.g., replace with piperidine) to improve logP for blood-brain barrier penetration .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

Q. How can crystallography or computational modeling elucidate structure-activity relationships (SAR)?

  • Methodological Answer :

  • X-ray Crystallography : Determine the 3D structure to identify key interactions (e.g., halogen bonding via chlorine, hydrogen bonding via the amine) .
  • Molecular Docking : Simulate binding to targets (e.g., COX-2, EGFR) using software like AutoDock Vina. Focus on the benzofuran core’s planar geometry and substituent orientations .
  • QSAR Modeling : Build predictive models using descriptors like molar refractivity or topological polar surface area (TPSA) .

Key Research Gaps and Future Directions

  • Mechanistic Uncertainty : The role of the cyclohexylamino group in target binding requires crystallographic validation .
  • Toxicity Profiling : Chronic toxicity studies in animal models are needed to assess hepatic/renal safety .
  • Synergistic Combinations : Screen with standard chemotherapeutics (e.g., cisplatin) to identify additive effects .

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